Product packaging for GTS-21 dihydrochloride(Cat. No.:CAS No. 148372-04-7)

GTS-21 dihydrochloride

Cat. No.: B1672419
CAS No.: 148372-04-7
M. Wt: 308.4 g/mol
InChI Key: RPYWXZCFYPVCNQ-RVDMUPIBSA-N
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Description

GTS-21, also known as DMXBA, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) . As an investigational compound, it is a valuable tool for probing the cholinergic anti-inflammatory pathway and the role of α7 nAChR in various disease models. Its primary research value lies in its potent anti-inflammatory and neuroprotective properties . Recent studies demonstrate that GTS-21 inhibits the release of key pro-inflammatory cytokines, such as TNF and IL-6, in immune cells like macrophages, an effect mediated through the inhibition of the PI3K/Akt and NF-κB signaling pathways . This mechanism underpins its therapeutic research potential in neuroinflammation and neurodegenerative diseases. In a Parkinson's disease mouse model, GTS-21 treatment restored locomotor activity and reduced dopaminergic neuronal cell death by inhibiting microglial activation . Beyond neuroscience, GTS-21 has shown promise in metabolic research, significantly ameliorating diabetic nephropathy in a mouse model of type 2 diabetes by reducing renal inflammation, mitochondrial dysfunction, and apoptosis . Furthermore, in immunology research, GTS-21 has been shown to improve bacterial clearance and survival in models of polymicrobial septic peritonitis by enhancing the recruitment and antibacterial activity of monocytes . The compound is orally active and has been studied in multiple clinical trials for conditions including Alzheimer's disease and schizophrenia, though it remains an investigational drug not approved for clinical use . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O2 B1672419 GTS-21 dihydrochloride CAS No. 148372-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16/h3,6-9,11-13H,4-5,10H2,1-2H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYWXZCFYPVCNQ-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027513
Record name GTS-21
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Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148372-04-7
Record name (3E)-3-[(2,4-Dimethoxyphenyl)methylene]-3,4,5,6-tetrahydro-2,3′-bipyridine
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Record name GTS-21
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Record name GTS-21
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Record name GTS-21
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Record name GTS-21
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Molecular Pharmacology and Receptor Interaction

Selective α7 Nicotinic Acetylcholine (B1216132) Receptor Agonism

GTS-21 is primarily characterized as a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). frontiersin.org This selectivity is a key feature that distinguishes it from other nicotinic agonists like nicotine (B1678760), which acts on a broader range of nAChR subtypes.

Binding Affinity and Efficacy at α7 nAChRs

GTS-21 demonstrates a notable binding affinity for α7 nAChRs, although this can be comparatively lower than its affinity for other nAChR subtypes. For instance, studies have reported a higher affinity of GTS-21 for α4β2 nAChRs compared to α7 nAChRs. nih.gov Specifically, the binding affinity (Ki) of GTS-21 has been measured at 2000 nmol/L for human α7 nAChRs and 650 nmol/L for rat α7 nAChRs, while its affinity for human and rat α4β2 nAChRs was found to be significantly higher at 20 nmol/L and 19 nmol/L, respectively. nih.gov

As a partial agonist, GTS-21 activates the α7 nAChR but elicits a submaximal response compared to the endogenous full agonist, acetylcholine (ACh). frontiersin.org Its efficacy, or the maximal response it can produce, has been shown to vary. In Xenopus oocytes expressing the respective receptors, GTS-21 displayed an Emax of 32% at rat α7 nAChRs and 9% at human α7 nAChRs. nih.gov

Binding Affinity and Efficacy of GTS-21 at nAChRs

Receptor SubtypeSpeciesBinding Affinity (Ki, nmol/L)Efficacy (Emax, %)
α7 nAChRHuman20009
α7 nAChRRat65032
α4β2 nAChRHuman20N/A
α4β2 nAChRRat19N/A

Orthosteric Binding and Activation Mechanisms

The activation of α7 nAChRs by GTS-21 occurs through its binding to the orthosteric site, which is the same binding site utilized by the endogenous agonist acetylcholine and competitive antagonists. nih.gov This interaction at the agonist binding site initiates a conformational change in the receptor, leading to the opening of its ion channel. A large number of compounds have been developed that modulate α7 nAChR function by binding to allosteric sites, which are distinct from the orthosteric site. nih.gov These positive allosteric modulators (PAMs) can enhance the receptor's response to orthosteric agonists like acetylcholine. nih.gov

Differential Potency and Efficacy across Species (e.g., Human vs. Rat α7 Receptors)

Significant differences in the potency and efficacy of GTS-21 have been observed between human and rat α7 nAChRs. nih.gov GTS-21 is more potent and efficacious at rat α7 receptors than at their human counterparts. nih.gov For example, the EC50 value for GTS-21 at rat α7 nAChRs is 5.2 μmol/L, while for human α7 nAChRs, it is 11 μmol/L. nih.gov This species-specific difference in pharmacological activity is attributed to variations in the amino acid sequences of the agonist-binding site between human and rat α7 receptors.

Modulation by Endogenous Ligands (e.g., Choline) and Receptor Desensitization

The activity of α7 nAChRs can be modulated by endogenous ligands such as choline. Choline-mediated modulation of TNF release, for instance, requires signaling through the α7 nAChR, highlighting the receptor's role in inflammatory processes. frontiersin.org

A characteristic feature of α7 nAChR activation is rapid desensitization, where the receptor enters a prolonged non-functional state despite the continued presence of the agonist. nih.gov GTS-21 is known to induce a transient activation of α7 receptors followed by a period of prolonged residual inhibition or desensitization. nih.gov This property of producing a transient activation followed by a lasting desensitized state is a key aspect of its pharmacological profile. nih.gov

Interactions with Other Neurotransmitter Receptors

While GTS-21 is selective for α7 nAChRs, it is not entirely specific and does interact with other nAChR subtypes.

Partial Agonism or Antagonism at α4β2 nAChRs

GTS-21 binds with high affinity to α4β2 nAChRs but exhibits limited to no agonistic activity at this subtype. wikipedia.orgnih.gov Ion flux studies have shown that GTS-21 can inhibit α4β2 nAChRs with an IC50 of 17 μmol/L. nih.gov This suggests that while it binds to the α4β2 receptor, it does not effectively activate it and may act as an antagonist or a very weak partial agonist at this subtype. wikipedia.orgnih.gov Some research suggests that the clinical effects of GTS-21 may not be solely attributable to its action on α7 nAChRs, given its high affinity for α4β2 receptors. nih.gov

Antagonism at 5-HT3 Receptors at Higher Concentrations

While primarily recognized for its effects on nicotinic acetylcholine receptors (nAChRs), GTS-21 also exhibits activity at serotonin 5-HT3 receptors. Research indicates that GTS-21 can inhibit 5-HT3 receptors, adding a layer of complexity to its pharmacological profile. nih.gov This interaction is noteworthy as the 5-HT3 receptor, a member of the Cys-loop family of ligand-gated ion channels like nAChRs, is a key target for antiemetic drugs. nih.gov The antagonism of these receptors by GTS-21 suggests a broader spectrum of activity than just its nicotinic effects. nih.gov

Structural Insights into Receptor Binding and Selectivity

The interaction between GTS-21 and its primary target, the α7 nicotinic acetylcholine receptor, has been elucidated through various structural and modeling studies. These investigations provide a deeper understanding of the molecular determinants of its binding and selectivity.

Molecular Modeling Approaches for Ligand-Receptor Interactions

Molecular modeling has been a important tool in understanding how GTS-21 and related compounds interact with the α7 nAChR. Docking studies, for instance, have been used to model the binding of GTS-21 to the extracellular domain of the α7 receptor. nih.gov These computational approaches have helped to explain the selectivity of certain ligands for the α7 subtype over other nAChRs, such as the α4β2 receptor. nih.gov

Such models have revealed that α7-selective ligands, including the class to which GTS-21 belongs, adopt distinct poses within the receptor's binding site. nih.gov These preferred orientations are the result of specific interactions with key residues. nih.govnih.gov The insights gained from these models are crucial for structure-activity relationship (SAR) studies, which aim to design more potent and selective compounds.

Table 1: Molecular Modeling Findings for GTS-21 and α7-nAChR Interaction

Modeling Aspect Finding Implication
Ligand Docking α7-selective ligands like GTS-21 show distinct binding poses compared to non-selective ligands. nih.gov The specific conformation of the ligand within the binding site is critical for its selectivity.
Interaction Analysis Interactions are driven by hydrogen bonding and π-cation interactions with orthosteric residues. nih.gov Specific chemical groups on the ligand are essential for high-affinity binding.

| Receptor Mutagenesis | Computational models are complemented by studying mutations in the binding site loops (C, E, F). nih.gov | Identifies key amino acid residues that are determinants of ligand potency and efficacy. |

Implications of Ligand Volume and Active Groups for Binding Site Fit

The chemical structure of GTS-21, a benzylidene anabaseine derivative, is fundamental to its interaction with the α7 nAChR binding site. nih.gov The volume and spatial arrangement of its constituent parts, along with its specific chemical groups, dictate how well it fits into the receptor's binding pocket.

The selectivity of GTS-21 is influenced by how its structure complements the unique topology of the α7 receptor's orthosteric site. Molecular modeling studies have highlighted the importance of π-cation interactions and hydrogen bonding. nih.gov The dimethoxybenzylidene moiety of GTS-21 plays a significant role in these interactions. Specific features on the agonist molecule are recognized by corresponding structural features within the receptor's binding site, leading to a precise fit. nih.gov Differences in key amino acid residues within the binding loops of human versus rat α7 receptors, for example, can alter the efficacy and potency of GTS-21, underscoring the importance of a complementary fit between the ligand's active groups and the receptor surface. nih.gov

| π-system of aromatic rings | Engages in π-cation interactions with specific aromatic amino acid residues in the binding site. nih.gov | This type of interaction is a key determinant of binding affinity for many nicotinic ligands. |

Cellular and Molecular Mechanisms of Action

α7 nAChR-Independent Mechanisms of Action

Cell-Specific Anti-inflammatory Effects in Absence of α7 nAChR Expression

GTS-21 exhibits cell-specific anti-inflammatory effects, notably demonstrating activity even in the absence of α7 nAChR expression, which challenges the initial understanding that its effects are solely mediated through this receptor. researchgate.netwikipedia.orgcenmed.comnih.gov

In primary mouse macrophages, GTS-21 has been shown to dose-dependently suppress the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor (TNF) when stimulated by lipopolysaccharide (LPS). wikipedia.orgcenmed.comnih.gov Crucially, this inhibitory effect on LPS-induced IL-6 and TNF secretion was also observed in macrophages isolated from knockout mice lacking α7 nAChRs, providing direct evidence for α7 nAChR-independent anti-inflammatory actions. wikipedia.orgcenmed.comnih.govciteab.com Further supporting this, α7 nAChR antagonists like methyllycaconitine (B43530) and α-bungarotoxin only partially reversed GTS-21's blockade of IL-6 and TNF secretion in wild-type macrophages, indicating a significant α7 nAChR-independent component to its anti-inflammatory properties. wikipedia.orgcenmed.comnih.govciteab.com

Conversely, in the non-immune rat pituitary cell line GH4C1, which expresses rat α7 nAChRs, GTS-21 did not alter TNF-stimulated NF-κB signaling or TNF-induced secreted alkaline phosphatase (SEAP) activity. wikipedia.orgnih.govlatoxan.com This suggests that the mere presence of α7 nAChR expression is insufficient for GTS-21 to exert its anti-inflammatory effects in all cell types, implying the requirement of additional, as yet unidentified, cellular factors or contexts. wikipedia.orgnih.gov These findings underscore that the anti-inflammatory effects of GTS-21 should not be exclusively attributed to its partial α7 nAChR agonism, as it can block NF-κB signaling in cells even without α7 nAChR expression. wikipedia.org

Table 1: Summary of GTS-21's Anti-inflammatory Effects in Different Cell Systems

Cell Type / ModelStimulusMeasured Effectα7 nAChR InvolvementReference
Primary Mouse Macrophages (WT)LPSSuppresses IL-6 & TNF secretionPartially reversed by α7 antagonists (α7-dependent & independent) wikipedia.orgcenmed.comnih.govciteab.com
Primary Mouse Macrophages (α7 KO)LPSSignificantly inhibits IL-6 & TNF secretionα7 nAChR-independent wikipedia.orgcenmed.comnih.govciteab.com
GH4C1 Cells (α7 nAChR expressing)TNFNo change in NF-κB signaling or SEAP secretionα7 nAChR expression alone insufficient for effect wikipedia.orgnih.govlatoxan.com

Direct Modulation of NF-κB Signaling Components (e.g., IκBα Phosphorylation)

GTS-21 directly modulates components of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB) proteins, particularly IκBα, which allows NF-κB dimers (e.g., p50/p65) to translocate to the nucleus and activate pro-inflammatory gene transcription. pnas.org

GTS-21 has been shown to block the TNF-induced phosphorylation of NF-κB inhibitor alpha (IκBα) in primary mouse macrophages, which is a critical step in preventing NF-κB activation. wikipedia.orgcenmed.comnih.gov

In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, GTS-21 significantly suppressed the phosphorylation of NF-κBp65, IKKα/β, and IκBα. It also inhibited the nuclear translocation of NF-κB p65. tocris.com In this specific cellular context, the inhibitory effect of GTS-21 on NF-κB activation was almost completely counteracted by an α7 nAChR-specific antagonist, suggesting a strong α7 nAChR-dependent mechanism in RAW264.7 cells. tocris.com

Similar findings have been observed in other models. In colon tissues and Caco2 cell monolayer models, GTS-21 was found to downregulate the phosphorylation levels of NF-κB p65 and IκBα proteins, which were elevated in response to inflammatory stimuli like dextran (B179266) sulfate (B86663) sodium (DSS) or TNF-α. The α7 nAChR antagonist α-bungarotoxin mitigated this inhibitory effect, further highlighting the involvement of α7 nAChRs in this context. fishersci.nl Furthermore, GTS-21 reduced the nuclear translocation of NF-κB when Caco2 cells were stimulated by TNF-α, an effect partially blocked by α-bungarotoxin. fishersci.nl

Research in LPS-stimulated BV2 microglial cells and primary microglia also demonstrated that GTS-21 inhibits Akt phosphorylation and NF-κB activity. ontosight.ainih.govnih.gov The effects of GTS-21 on these pro-inflammatory signaling molecules were reversed by treatment with α7 nAChR antagonists, strongly suggesting that the anti-inflammatory effects of GTS-21 in microglia are mediated, at least partially, through α7 nAChR activation. ontosight.ainih.govnih.gov GTS-21's anti-inflammatory properties in microglia also involve the upregulation of anti-inflammatory signals such as AMPK, Nrf2, CREB, and PPARγ. ontosight.ainih.gov

Table 2: Modulation of NF-κB Signaling Components by GTS-21

Cell Type / ModelStimulusNF-κB Component AffectedEffect of GTS-21α7 nAChR InvolvementReference
Primary Mouse MacrophagesTNFIκBα phosphorylationBlockedPartially α7-dependent (but also independent effects observed) wikipedia.orgcenmed.comnih.gov
RAW264.7 CellsLPSNF-κBp65 phosphorylationSuppressedAlmost completely α7-dependent tocris.com
RAW264.7 CellsLPSIKKα/β phosphorylationSuppressedAlmost completely α7-dependent tocris.com
RAW264.7 CellsLPSIκBα phosphorylationSuppressedAlmost completely α7-dependent tocris.com
RAW264.7 CellsLPSNF-κB p65 nuclear translocationInhibitedAlmost completely α7-dependent tocris.com
Colon Tissues / Caco2 CellsDSS / TNF-αNF-κB p65 phosphorylationDownregulatedMitigated by α7 antagonist fishersci.nl
Colon Tissues / Caco2 CellsDSS / TNF-αIκBα phosphorylationDownregulatedMitigated by α7 antagonist fishersci.nl
Caco2 CellsTNF-αNF-κB nuclear translocationReducedPartially blocked by α7 antagonist fishersci.nl
BV2 Microglial Cells / Primary MicrogliaLPSAkt phosphorylationInhibitedReversed by α7 antagonists ontosight.ainih.govnih.gov
BV2 Microglial Cells / Primary MicrogliaLPSNF-κB activityInhibitedReversed by α7 antagonists ontosight.ainih.govnih.gov

Preclinical Research Paradigms and Therapeutic Efficacy

Cognitive Enhancement and Nootropic Effects in Animal Models

Facilitation of Hippocampal Long-Term Potentiation

GTS-21 has demonstrated a notable capacity to facilitate hippocampal long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory. Studies in animal models have shown that GTS-21 can improve memory and cognitive function. tocris.comnih.gov

In mice injected with beta-amyloid(25-35) (Aβ(25-35)), a model for cognitive deficits, GTS-21 treatment dose-dependently prevented Aβ(25-35)-induced impairment in spatial memory tasks, such as the Morris water maze. nih.gov This effect was directly linked to the compound's ability to prevent the Aβ(25-35)-induced depression of α7 nAChR response. nih.gov The restoration of α7 nAChR function by GTS-21 was associated with an improvement in the probability of presynaptic glutamate (B1630785) release and the induction of high-frequency stimulation (HFS)-dependent LTP in hippocampal Schaffer collaterale-CA1 synapse. nih.gov Furthermore, GTS-21 rescued the HFS-triggered phosphorylation of extracellular signal-regulated kinase 2 (ERK2), a process critical for LTP induction. nih.gov These findings suggest that the anti-amnesic effects of GTS-21 are likely due to its role in preventing α7 nAChR dysfunction. nih.gov

Table 1: Effects of GTS-21 on Hippocampal Function in Aβ(25-35) Injected Mice

Parameter MeasuredAβ(25-35) Injection EffectGTS-21 Treatment Effect (1 mg/kg)Associated MechanismSource
Spatial Memory (Morris Water Maze)Impaired acquisition and probe trial performanceDose-dependently prevented impairmentPrevention of α7 nAChR dysfunction nih.gov
α7 nAChR ResponseDepressedPerfectly prevented depressionImproved presynaptic glutamate release nih.gov
Hippocampal LTP (HFS-dependent)Impaired inductionImproved inductionImproved presynaptic glutamate release nih.gov
ERK2 Phosphorylation (HFS-triggered)Attenuated increaseRescuedRequired for LTP induction nih.gov

Investigational Areas in Other Disease Models

Beyond its cognitive-enhancing properties, GTS-21 has been investigated for its therapeutic potential in various inflammatory and disease models, primarily through its activation of the α7 nAChR, which plays a crucial role in the cholinergic anti-inflammatory pathway. wikipedia.orgmdpi.come-century.us

Rheumatoid Arthritis (RA) GTS-21 has shown significant anti-inflammatory effects in preclinical models of rheumatoid arthritis (RA). In a mouse model of collagen-induced arthritis (CIA), GTS-21 lessened inflammation and reduced monocyte infiltration into the synovium. wikipedia.orgresearchgate.net This suggests a novel mechanism by which cholinergic signaling can mitigate synovial inflammation in RA. wikipedia.org

Further research has elucidated the immunological mechanisms of GTS-21 in RA. It has been found to modulate T helper 1 (Th1) differentiation in CD4+ T cells from patients with RA. nih.govspandidos-publications.comnih.gov Specifically, GTS-21 reduced the production of interferon-gamma (IFN-γ) in peripheral blood mononuclear cells (PBMCs) from RA patients in a dose-dependent manner. nih.govnih.gov Under conditions of Th1-cell differentiation, GTS-21 decreased the percentage of IFNγ+CD3+CD8- T cells and IFN-γ production in the culture supernatant. nih.gov It also inhibited the expression of the Th1 cell-specific transcription factor TBX21. nih.govnih.gov These effects were blocked by the α7 nAChR antagonist α-bungarotoxin, indicating an α7 nAChR-dependent mechanism. nih.govnih.gov

In CIA mice, GTS-21 treatment ameliorated clinical arthritis, reduced the secretion of pro-inflammatory cytokines in the serum, and downregulated the expression of CD80 and MHC II on dendritic cells in the spleen. researchgate.netresearchgate.net The compound also suppressed the infiltration of dendritic cells into the synovium and inhibited the trafficking of peripheral monocytes into inflamed joints. researchgate.net This inhibition of monocyte trafficking was further supported by in vitro Transwell assay data, which confirmed a reduction in the migratory ability of monocytes. researchgate.net GTS-21 also reduced the number of peripheral inflammatory monocytes and downregulated the expression of chemokines CCR2 and CCR5 on monocytes, as well as CCL2 in paw tissue. researchgate.net Furthermore, it mediated the expression levels of adhesion molecules LFA-1 and VLA-4 on monocytes and VCAM-1 in paw tissue, thereby blocking monocyte adhesion to the extracellular matrix. researchgate.net

Table 2: Anti-inflammatory Effects of GTS-21 in Rheumatoid Arthritis Models

Model/Cell TypeObserved Effect of GTS-21Key Mechanism/PathwaySource
CIA Mouse ModelLessened inflammation, reduced synovial monocyte infiltrationCholinergic anti-inflammatory pathway wikipedia.orgresearchgate.net
RA Patient PBMCsReduced IFN-γ productionModulation of Th1 differentiation nih.govnih.gov
CD4+ T cells (Th1 differentiation)Reduced IFNγ+CD3+CD8- T cells, inhibited TBX21 expressionα7 nAChR activation nih.govnih.gov
CIA Mouse ModelAmeliorated clinical arthritis, decreased pro-inflammatory cytokines, downregulated CD80/MHC II on DCsInhibition of DC/monocyte infiltration, reduced chemokine/adhesion molecule expression researchgate.netresearchgate.net

Atrial Fibrillation (AF) GTS-21 has been investigated for its potential to reduce the occurrence of atrial fibrillation, particularly in the context of sepsis. In septic mice, GTS-21 was shown to reduce the occurrence of atrial fibrillation by modulating macrophage activity. wikipedia.orgwikiwand.com Further studies indicate that GTS-21 alleviates sepsis-induced atrial fibrillation susceptibility through the modulation of macrophage polarization and Neuregulin-1 secretion. dntb.gov.ua

SARS-CoV-2 Induced Inflammation Given its potent anti-inflammatory properties, GTS-21 has been explored as a potential therapeutic agent for SARS-CoV-2 induced inflammation, particularly in the context of the "cytokine storm" observed in severe COVID-19 cases. researchgate.nettaylorandfrancis.comnih.govfrontiersin.org GTS-21, as an α7 nAChR agonist, has been proposed to attenuate inflammatory lung injury caused by SARS-CoV-2 infection via the α7 nAChR-mediated cholinergic anti-inflammatory pathway. researchgate.net

Preclinical studies have shown that GTS-21 can significantly reduce SARS-CoV-2 S protein entry and viral titers in human lung epithelial cells. nih.gov This effect was associated with a reduction in ACE2 protein and mRNA levels, suggesting that GTS-21 might disrupt SARS-CoV-2 entry by suppressing ACE2 expression. nih.gov GTS-21's protective mechanisms against SARS-CoV-2 infection are hypothesized to include the attenuation of SARS-CoV-2-induced hyper-cytokinemia, specifically by decreasing the secretion of high mobility group box 1 (HMGB1), and the inhibition of endocytosis of HMGB1-SARS-CoV-2 RNA complexes, thereby reducing hyper-inflammatory responses. taylorandfrancis.com Additionally, GTS-21 could compete with the binding of the SARS-CoV-2 spike protein for α7 nAChR. taylorandfrancis.com

GTS-21 has also been shown to inhibit hyperoxia-induced NF-κB activation and reduce inflammation in acute lung injury by regulating M1 polarization and function of alveolar macrophages. frontiersin.orgresearchgate.net

Table 3: Effects of GTS-21 on SARS-CoV-2 Induced Inflammation

Target/ModelObserved Effect of GTS-21Key Mechanism/PathwaySource
Human Lung Epithelial CellsReduced SARS-CoV-2 S protein entry and viral titersSuppression of ACE2 expression nih.gov
SARS-CoV-2 Induced Hyper-inflammationAttenuation of hyper-cytokinemia (e.g., HMGB1 reduction)Cholinergic anti-inflammatory pathway, inhibition of HMGB1-SARS-CoV-2 RNA complex endocytosis researchgate.nettaylorandfrancis.com
Hyperoxia-induced Acute Lung InjuryInhibited NF-κB activation, reduced inflammationRegulation of M1 macrophage polarization and function frontiersin.orgresearchgate.net
α7 nAChRCompetition with SARS-CoV-2 spike protein bindingDirect receptor interaction taylorandfrancis.com

Clinical Research Investigations and Findings

Completed Clinical Trials and Outcomes in Human Populations

Clinical trials involving GTS-21 have been conducted in various human populations to investigate its therapeutic potential. These studies have targeted cognitive enhancement in healthy individuals as well as the treatment of cognitive deficits in specific patient groups.

Early-phase clinical research involving GTS-21 included studies in healthy volunteers to assess its safety, tolerability, pharmacokinetics, and potential for cognitive enhancement. A notable study administered multiple doses of GTS-21 to healthy male participants. nih.gov The findings from this research were promising, indicating that GTS-21 was well-tolerated and demonstrated statistically significant improvements in three key areas of cognitive function when compared to a placebo. nih.govneurotechinternational.com The domains showing enhancement were attention, working memory, and episodic secondary memory. nih.gov A clear relationship was observed between the exposure to GTS-21 and the degree of cognitive improvement, with optimal effects seen at certain dose ranges. nih.gov These results suggested that GTS-21 held potential as a novel treatment for conditions characterized by cognitive decline. nih.gov

Table 1: Summary of Cognitive Enhancement Findings in Healthy Volunteers

Cognitive Domain Outcome Citation
Attention Statistically significant enhancement compared to placebo. nih.gov
Working Memory Statistically significant enhancement compared to placebo. nih.gov
Episodic Secondary Memory Statistically significant enhancement compared to placebo. nih.gov

The cognitive impairments associated with schizophrenia are a core feature of the disorder and a major target for therapeutic intervention. GTS-21, as an α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has been investigated for its potential to address these deficits. psychogenics.com Deficits in sensory gating, the neurological process of filtering redundant or unnecessary stimuli, are common in individuals with schizophrenia and are thought to contribute to cognitive fragmentation. jaguargenetherapy.com

Table 2: Research Findings in Schizophrenia Patients

Area of Investigation Key Findings Citation
Cognitive Impairment One trial with a related compound (GTS-1) failed to show improvement. nih.gov
Negative Symptoms Higher doses of a related compound (GTS-1) were associated with improvements in clinical ratings. nih.gov
Sensory Gating Deficits α7 nAChR agonists have shown potential to reverse P50 auditory-evoked sensory gating deficits in this population. neurotechinternational.com

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a severe decline in cognitive function. mssm.edu The role of the α7 nAChR in learning and memory has made it a target for potential Alzheimer's therapies. mssm.edu GTS-21 has been evaluated in Phase II clinical trials for its ability to address the cognitive deficits associated with the disease. frontiersin.org

These trials aimed to build upon preclinical evidence suggesting that GTS-21 could offer both cognitive enhancement and neuroprotective effects. mssm.edu The neuroprotective properties are thought to stem from its potential to reduce neuroinflammation. mssm.edu However, the outcomes of these early-phase clinical trials in Alzheimer's patients have been mixed. mssm.edu A translational meta-analysis of both rodent and human studies ultimately did not provide strong support for α7 nAChR agonists as a robust therapeutic option for treating cognitive dysfunction in either Alzheimer's disease or schizophrenia. nih.gov

Discontinued or Withdrawn Clinical Studies: Rationale and Implications for Future Research

The development pathway for many investigational drugs involves the discontinuation of some clinical trials. In the case of GTS-21 and other α7 nAChR agonists, several studies were halted or did not proceed to later phases. The primary rationale for these discontinuations often relates to the challenge of translating promising preclinical results into clear and consistent clinical efficacy in human populations. mssm.edu

Early-phase trials for GTS-21 in conditions like Alzheimer's disease yielded mixed results, failing to provide a strong enough signal to justify progression to larger, more definitive Phase III studies. mssm.edu Furthermore, a comprehensive meta-analysis that aggregated data from various studies concluded that α7 nAChR agonists were not a robust therapeutic strategy for the cognitive impairments seen in schizophrenia or Alzheimer's disease. nih.gov These outcomes have significant implications for future research, highlighting the need for a better understanding of the complex neurobiology of these disorders and potentially more refined targeting of the cholinergic system or patient subpopulations that may be more likely to respond.

Exploratory Clinical Research Areas: Nicotine (B1678760) Dependence, Autism, ADHD, Obesity

Beyond schizophrenia and Alzheimer's disease, the unique mechanism of GTS-21 has prompted exploratory research into other conditions.

Nicotine Dependence and ADHD: There is a well-documented link between Attention-Deficit/Hyperactivity Disorder (ADHD) and higher rates of nicotine dependence. This has led to the hypothesis that smoking may be a form of self-medication for ADHD symptoms. Research has explored whether treating ADHD could, in turn, help with smoking cessation. Nicotinic agonists are of interest in this area due to their potential to improve attention and cognitive function.

Obesity: Preclinical research has suggested that α7 nAChR agonists could have a role in regulating energy balance. However, studies in animal models using GTS-21 did not find a significant effect on food intake or body weight. Despite this, a Phase 1 clinical trial investigating the effects of a nicotinic agonist on Body Mass Index (BMI) and neuronal response, which included GTS-21, has been completed. nih.gov

Autism: To date, there is no significant body of clinical or preclinical research specifically investigating GTS-21 for the treatment of Autism Spectrum Disorder (ASD). While research into the genetic and neurological underpinnings of ASD is active, and various therapeutic strategies are being explored, GTS-21 has not emerged as a prominent candidate in this specific field. nih.govmssm.edu

Methodological Approaches in Clinical Research (e.g., Randomized, Double-Blind, Placebo-Controlled Study Designs)

The clinical investigation of GTS-21 has utilized standard, rigorous methodological approaches to ensure the validity and reliability of the findings. The "gold standard" for determining a drug's efficacy is the randomized, double-blind, placebo-controlled trial. nih.gov

Randomization: Participants are assigned by chance to different treatment groups (e.g., GTS-21 at various doses or a placebo). This process helps to ensure that the groups are comparable at the start of the study, minimizing the risk of bias.

Double-Blind: Neither the study participants nor the investigators/clinicians know who is receiving the active drug and who is receiving the placebo. This prevents expectations from influencing the results, either in patient-reported outcomes or investigator assessments.

Placebo-Controlled: One group of participants receives an inactive substance (a placebo) that is identical in appearance to the active drug. This allows researchers to separate the specific effects of the drug from other factors, such as the psychological effect of receiving a treatment (the placebo effect) or the natural course of the condition.

These design principles were employed in the clinical trials of GTS-21 to assess its effects on cognitive function in both healthy volunteers and patient populations with Alzheimer's disease. frontiersin.org

Table of Mentioned Compounds

Compound Name
4-OH-GTS-21
Anabaseine
Apomorphine
Clozapine
Donepezil
GTS-1
GTS-21
Haloperidol
Ketamine
Methyllycaconitine (B43530) (MLA)
MK-801
Nicotine

Future Directions and Translational Research Perspectives

Optimization of α7 Nicotinic Acetylcholine (B1216132) Receptor-Targeted Therapies

The optimization of therapies targeting the α7 nicotinic acetylcholine receptor (nAChR) remains a crucial area of focus for GTS-21. While GTS-21 acts as a partial agonist of α7 nAChRs, clinical trials have presented mixed results, underscoring the need for further optimization strategies. tocris.comfishersci.nlalfa-chemistry.com Key challenges in this optimization include receptor desensitization, pharmacokinetic limitations, inter-individual variability in patient responses, and species-specific differences observed in preclinical models. alfa-chemistry.comfishersci.at For instance, GTS-21 exhibits greater efficacy and potency for rat α7 receptors compared to human α7 receptors, a difference attributed to variations in amino acid residues within the C, E, and F loops of the agonist binding site. fishersci.at

To address these challenges, future directions involve developing optimized dosing regimens and exploring co-administration with positive allosteric modulators (PAMs). PAMs enhance α7-nAChR activity primarily by reducing receptor desensitization, offering a promising approach to improve therapeutic efficacy. fishersci.nlnih.gov The integration of advanced neuroimaging techniques, such as Positron Emission Tomography (PET), is also critical to refine patient selection and facilitate more precise drug evaluation in clinical settings. alfa-chemistry.com

Development of Novel Analogs and Molecular Modifications for Enhanced Efficacy and Specificity

The development of novel analogs and molecular modifications of GTS-21 is a key strategy for enhancing its efficacy and specificity. GTS-21 itself is a derivative of anabaseine, providing a chemical scaffold for further structural optimization. wikipedia.org Research efforts are focused on designing new compounds with improved binding affinity, selectivity, and pharmacological profiles. fishersci.fifishersci.comnih.gov

Understanding the subtle structural differences that dictate GTS-21's selectivity and potency across species, such as the amino acid variations in the C, E, and F loops of the α7 receptor binding site, is crucial for rational drug design. fishersci.at For instance, modifications to related nicotinic compounds, like the N-cyanoboration of (S)-nicotine, have been shown to alter binding affinities to different nAChR subtypes. fishersci.com Beyond direct agonists, the development of novel positive allosteric modulators (PAMs) represents another promising avenue to enhance α7 nAChR activity and fine-tune its therapeutic effects. fishersci.nlnih.gov

Investigation of Peripheral α7 nAChR Targets for Non-CNS Disease States (e.g., Inflammation, Angiogenesis)

The widespread expression of α7 nAChRs on immune cells, such as macrophages, lymphocytes, and microglia, as well as on other cell types in peripheral tissues, highlights their significant role beyond the central nervous system. abcam.comtocris.comnih.govcdutcm.edu.cn GTS-21 has demonstrated notable anti-inflammatory effects in various peripheral disease models. In animal models of rheumatoid arthritis, it reduced synovial inflammation. wikipedia.org In endotoxemia and severe sepsis models, GTS-21 inhibited the release of pro-inflammatory mediators like TNF and High Mobility Group Box 1 (HMGB1), leading to improved survival rates. cuhk.edu.cn

Further studies have shown GTS-21's protective effects against cisplatin-induced acute kidney injury (AKI) by mitigating renal inflammation, preventing ATP depletion, and reducing apoptosis, while also influencing cisplatin (B142131) influx and efflux transporters. nih.gov GTS-21 has also been implicated in modulating macrophage activity to reduce the incidence of atrial fibrillation in septic mice. wikipedia.org Furthermore, α7 nAChR agonists, including GTS-21, stimulate the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from intestinal L-cells, suggesting a potential role in regulating metabolic homeostasis, including obesity and diabetes. cenmed.com The involvement of α7 nAChRs in processes such as proliferation, differentiation, migration, adhesion, and angiogenesis in various extra-neuronal tissues further expands the potential for GTS-21 in non-CNS disease states. wikipedia.org

Role in Cholinergic Anti-inflammatory Reflex Modulation Beyond the Central Nervous System

GTS-21 plays a significant role in modulating the cholinergic anti-inflammatory pathway (CAP), a vagus nerve-mediated reflex that suppresses inflammation by activating α7 nAChRs on immune cells. abcam.comtocris.comnih.govnih.govnih.govnih.govguidetopharmacology.org GTS-21 effectively activates the efferent arm of this reflex, leading to the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and HMGB1. informaticsjournals.co.innih.govcuhk.edu.cn These anti-inflammatory effects have been observed in various peripheral inflammatory conditions, including rheumatoid arthritis, sepsis, and cisplatin-induced AKI. wikipedia.orgcuhk.edu.cnnih.gov Importantly, these effects can occur even when the vagus nerves are severed, indicating a direct pharmacological action of GTS-21 on peripheral α7 nAChRs. abcam.com

Beyond neuronal involvement, non-neuronal cells, such as keratinocytes, fibroblasts, T cells, B cells, and macrophages, are capable of releasing acetylcholine and expressing α7 nAChRs. This suggests that autocrine and paracrine mechanisms involving GTS-21 can modulate localized immune responses. cdutcm.edu.cn GTS-21 has also been shown to reduce microvascular permeability during experimental endotoxemia, highlighting its potential in mitigating tissue edema associated with sepsis. cenmed.com

Integration of Computational and Experimental Methodologies for Rational Drug Design

The integration of computational and experimental methodologies is paramount for the rational design of future GTS-21 analogs and other α7 nAChR-targeted therapies. Rational drug design leverages knowledge of specific biological targets to discover new pharmaceutical compounds, often relying heavily on computational modeling. dsmz.de

Key computational approaches include molecular docking, de novo drug design, virtual screening, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations. dsmz.deontosight.aifishersci.co.uk These computational tools are instrumental in identifying compounds with enhanced potency and selectivity, as well as in prioritizing lead molecules for further development. dsmz.de Specifically, computational studies have provided valuable insights into the precise binding modes of α7-specific agonists, including GTS-21, with the α7 receptor, elucidating the molecular interactions that govern receptor-agonist binding. nih.gov Experimental validation remains crucial to confirm the predictions generated by computational models, ensuring the translation of theoretical insights into effective therapeutic agents. The synergy between structural biology, computational chemistry, and information technology forms the cornerstone of modern rational drug design. dsmz.de

Long-term Efficacy and Safety Profile in Chronic Neuroinflammatory and Neurodegenerative Disorders

GTS-21 is under active investigation for its therapeutic potential in chronic neuroinflammatory and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. wikipedia.orgwikidata.org Preclinical studies have demonstrated its anti-inflammatory and neuroprotective effects in animal models of these conditions, leading to improvements in cognitive function. latoxan.comwikipedia.org For example, in mouse models of Parkinson's disease induced by MPTP, GTS-21 has been shown to reduce microglial activation, inhibit pro-inflammatory gene expression, restore locomotor activity, and mitigate dopaminergic neuronal cell death. latoxan.comcenmed.com

While these preclinical findings are promising, clinical trials targeting α7 nAChRs for cognitive improvement have yielded inconsistent results, underscoring the complexity of achieving sustained long-term efficacy in human patients. fishersci.nlalfa-chemistry.comfishersci.fi Future research must focus on optimizing therapeutic strategies to ensure robust and durable effects in chronic neuroinflammatory and neurodegenerative conditions. GTS-21 has shown a favorable safety profile in human clinical trials. guidetopharmacology.orgcenmed.com

Q & A

Q. What are the primary mechanisms through which GTS-21 exerts its anti-inflammatory effects?

GTS-21 acts as a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which inhibits NF-κB signaling and reduces pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) in macrophages and monocytes . However, evidence also highlights α7 nAChR-independent pathways, such as suppression of IκBα phosphorylation and modulation of macrophage polarization (M1 to M2 transition), which contribute to its anti-inflammatory properties . Methodologically, studies combine ELISA for cytokine quantification, western blotting for signaling intermediates, and flow cytometry for macrophage subset analysis .

Q. Which experimental models are commonly used to study GTS-21’s anti-inflammatory effects?

  • In vitro : Primary mouse macrophages, human monocytes, and cell lines (e.g., GH4C1 rat pituitary cells) stimulated with LPS or TNF-α to assess cytokine secretion and NF-κB activity .
  • In vivo : Murine models of endotoxemia, sepsis (e.g., cecal ligation and puncture), and acute lung injury (ALI) induced by LPS, with outcomes measured via histopathology, cytokine levels, and survival rates .
  • Key techniques include RT-PCR for cytokine mRNA levels and Arg1/iNOS activity assays to confirm macrophage polarization .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on the α7 nAChR dependency of GTS-21’s anti-inflammatory effects?

Discrepancies arise from cell-type-specific signaling pathways. For example:

  • In α7 nAChR-expressing macrophages, GTS-21’s blockade of LPS-induced cytokines is only partially reversed by α7 antagonists (e.g., α-bungarotoxin), suggesting mixed receptor-dependent and -independent mechanisms .
  • In α7 nAChR-knockout macrophages, GTS-21 still suppresses IL-6 and TNF-α by 40–50%, implicating alternative pathways like ADAM-17 inhibition or MyD88/TRAF6 modulation . Methodological recommendations : Use α7 antagonists in parallel with knockout models to isolate receptor-specific effects. Combine transcriptomic profiling (e.g., RNA-seq) with pharmacological inhibition to map signaling cascades .

Q. What structural factors influence species-specific differences in GTS-21 efficacy?

GTS-21 exhibits higher potency and efficacy in rat α7 nAChRs compared to human receptors due to amino acid variations in the agonist-binding site (e.g., C-loop and F-loop residues). Reciprocal mutagenesis studies in human α7 nAChRs (e.g., C116F, F119C) partially restore GTS-21’s activity, but full efficacy requires simultaneous mutations across multiple domains . Experimental design tip : Use species-specific receptor chimeras and electrophysiology (e.g., Xenopus oocyte voltage-clamp) to quantify agonist responses .

Methodological and Translational Questions

Q. What are best practices for assessing GTS-21’s impact on cytokine secretion in immune cells?

  • Primary human monocytes : Stimulate with TLR ligands (e.g., LPS, CpG DNA) and measure TNF-α/IL-1β via ELISA or multiplex assays. GTS-21’s IC50 in human monocytes is ~10–50 μM, with effects detectable at the transcriptional level via qPCR .
  • Mouse macrophages : Use LPS-activated ex vivo cultures from WT and α7 nAChR-knockout mice. Include α7 antagonists (e.g., methyllycaconitine) to differentiate receptor-mediated effects .
  • Data normalization : Express cytokine levels as a percentage of LPS-only controls to account for batch variability .

Q. How can researchers evaluate GTS-21’s therapeutic potential in sepsis or acute organ injury models?

  • Preclinical models :
  • Septic AKI : Intraperitoneal LPS (10 mg/kg) in mice, with GTS-21 (20 mg/kg) administered pre- or post-LPS. Measure serum creatinine, BUN, and renal histopathology .
  • ALI : Intratracheal LPS followed by bronchoalveolar lavage fluid (BALF) analysis for inflammatory cells and cytokines. GTS-21 reduces lung permeability and ACE/ACE2 ratio via ADAM-17 inhibition .
    • Translational metrics : Compare survival rates, organ dysfunction scores, and cytokine storm attenuation relative to standard therapies (e.g., corticosteroids) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.